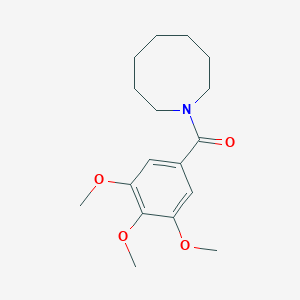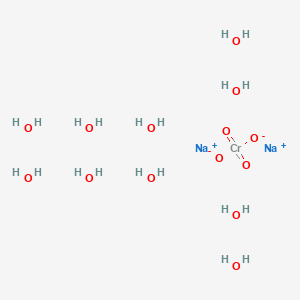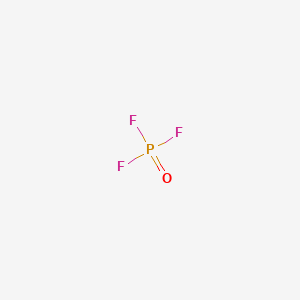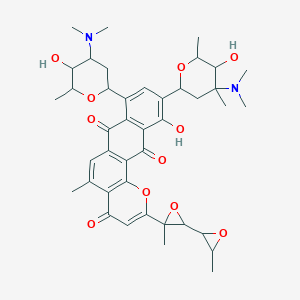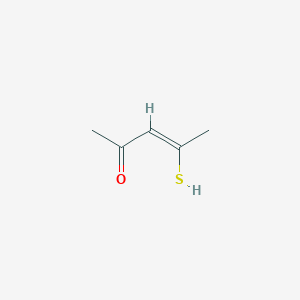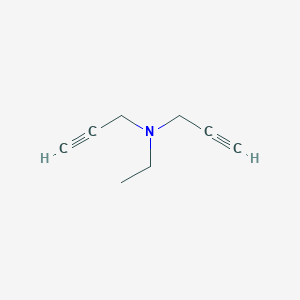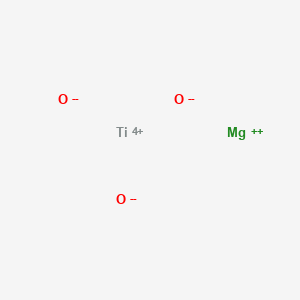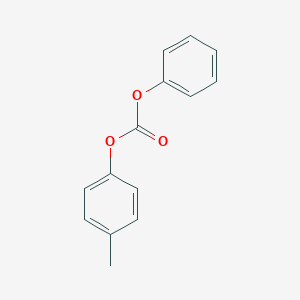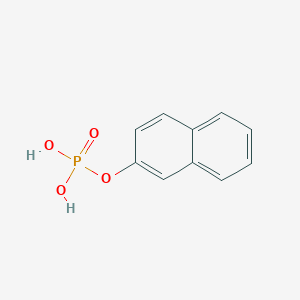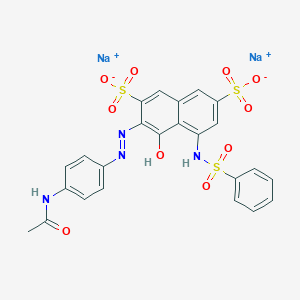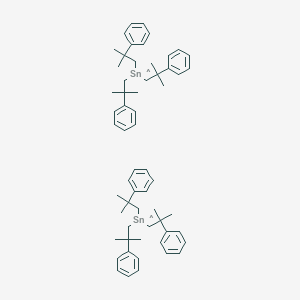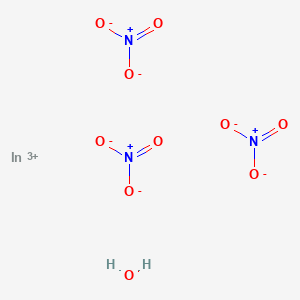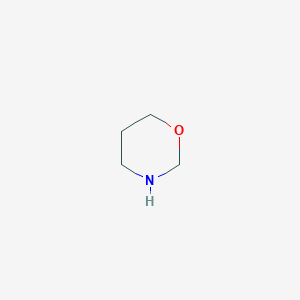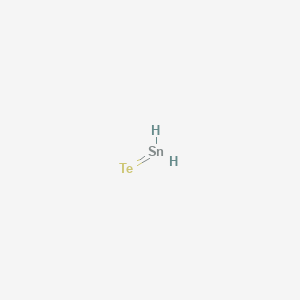
Tellanylidenestannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Organotin and organotellurium compounds have been widely studied for their unique structural and chemical properties. While Tellanylidenestannane was not directly mentioned, the research on related compounds might provide a foundational understanding of its potential characteristics.
Synthesis Analysis
The synthesis of organometallic compounds involving tin (Sn) and tellurium (Te) often involves the use of palladium-catalyzed reactions or reactions with elemental chalcogens. For instance, silylstannylation of allenes and cyclization of allenynes can lead to the synthesis of highly functionalized allylstannanes, which could be related to the synthesis of Tellanylidenestannane (Kumareswaran et al., 2004).
Molecular Structure Analysis
Organotellurium and organostannane compounds exhibit a range of molecular structures, from simple linear to complex cyclic arrangements. The structure of these compounds can be significantly influenced by the nature of the substituents and the synthesis conditions. Studies on related compounds like diorganyldiaryloxytelluranes with intramolecular Te ⋯ N coordination bonds offer insights into the potential structure of Tellanylidenestannane (Minkin et al., 1988).
Applications De Recherche Scientifique
-
Semiconductor, Thermoelectric, and Piezoelectric Applications
- Tellurium nanostructures, as narrow bandgap semiconductors, have numerous potential applications in the fabrication of many modern devices . They have aroused wide interest in semiconductor, thermoelectric, and piezoelectric applications .
- The methods of application or experimental procedures involve synthesizing diverse emerging Te nanostructures with controlled compositions, sizes, shapes, and structures .
- The outcomes of these applications are still under research, but the structure-determined nature of these functional Te nanomaterials makes them an attractive candidate for modern applications .
-
- Tellurium nanomaterials have shown potential in phototherapy and reactive oxygen species (ROS)-related applications in the biomedical field .
- The methods of application or experimental procedures involve developing one-dimensional (1D) and two-dimensional (2D) Te nanostructures due to their inherent structural anisotropy .
- The outcomes of these applications are still under research, but the intrinsic biological potential of Te-based nanomaterials has been recognized .
Propriétés
IUPAC Name |
tellanylidenestannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sn.Te.2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURRKPRQEQXTBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SnH2]=[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2SnTe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tellanylidenestannane | |
CAS RN |
12040-02-7 |
Source


|
| Record name | Tin telluride (SnTe) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
